molecular formula C22H21F3N2O5 B11477136 N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]-2,2,2-trifluoroacetamide

N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]-2,2,2-trifluoroacetamide

Cat. No.: B11477136
M. Wt: 450.4 g/mol
InChI Key: BCAKNGMJQJYGQI-UHFFFAOYSA-N
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Description

N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]-2,2,2-trifluoroacetamide is a synthetic organic compound characterized by its complex structure, which includes isoquinoline and phenyl groups substituted with methoxy groups, and a trifluoroacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]-2,2,2-trifluoroacetamide typically involves multiple steps:

    Formation of the Isoquinoline Derivative: The starting material, 6,7-dimethoxyisoquinoline, can be synthesized through the Bischler-Napieralski reaction, which involves cyclization of a β-phenylethylamine derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).

    Preparation of the Phenyl Derivative: The 3,4-dimethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, using 3,4-dimethoxybenzene and an appropriate alkyl halide.

    Coupling Reaction: The isoquinoline and phenyl derivatives are coupled using a suitable base, such as sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF).

    Introduction of the Trifluoroacetamide Group: The final step involves the reaction of the coupled product with trifluoroacetic anhydride (TFAA) to form the trifluoroacetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups on the phenyl and isoquinoline rings can undergo oxidation to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: The trifluoroacetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]-2,2,2-trifluoroacetamide is studied for its potential pharmacological activities. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets could lead to the development of new treatments for diseases such as cancer, neurological disorders, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamide group may enhance its binding affinity and specificity, while the methoxy groups could influence its solubility and stability. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]acetamide
  • N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]benzamide
  • N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]cyclohexanecarboxamide

Uniqueness

Compared to similar compounds, N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group. This group can significantly alter the compound’s chemical and biological properties, such as its reactivity, binding affinity, and metabolic stability. The trifluoroacetamide moiety is known for its electron-withdrawing properties, which can influence the compound’s overall behavior in chemical reactions and biological systems.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H21F3N2O5

Molecular Weight

450.4 g/mol

IUPAC Name

N-[(6,7-dimethoxyisoquinolin-1-yl)-(3,4-dimethoxyphenyl)methyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C22H21F3N2O5/c1-29-15-6-5-13(10-16(15)30-2)19(27-21(28)22(23,24)25)20-14-11-18(32-4)17(31-3)9-12(14)7-8-26-20/h5-11,19H,1-4H3,(H,27,28)

InChI Key

BCAKNGMJQJYGQI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(C2=NC=CC3=CC(=C(C=C32)OC)OC)NC(=O)C(F)(F)F)OC

Origin of Product

United States

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